Pt-Bis-netropsin
Overview
Description
Pt-Bis-netropsin is a synthetic molecule that is used in scientific research for its ability to bind to DNA and regulate gene expression. The molecule is a derivative of the natural antibiotic netropsin, which was discovered in the 1960s. Pt-Bis-netropsin has been extensively studied for its potential applications in cancer therapy, gene therapy, and other areas of biomedicine.
Scientific Research Applications
DNA Binding and Structural Analysis : Pt-bis-netropsin binds to DNA in two distinct forms: an extended conformation and a folded hairpin form. This binding is facilitated by parallel side-by-side peptide motifs inserted into the minor DNA groove (Surovaya et al., 1997).
Cytotoxicity and Antiherpetic Activity : The modification of Pt-bis-netropsin by elongating the linker between two netropsin fragments alters its cytotoxicity and diminishes its antiherpetic activity, indicating a significant influence of structural changes on biological function (Surovaya et al., 2008).
DNA Sequence Recognition : The binding affinity of Pt-bis-netropsin to DNA is influenced by the sequence, with specific nucleotide sequences showing stronger affinity. This suggests potential applications in targeted DNA interactions (Grokhovsky et al., 1998).
Inhibition of Herpes Virus Helicase : Pt-bis-netropsin inhibits the activity of the herpes simplex virus type 1 helicase UL9, showcasing its potential as an antiviral agent. It stabilizes the structure of DNA at the viral replication origins, preventing the unwinding necessary for viral replication (Bazhulina et al., 2012).
Platinum-Mediated DNA Cleavage : X-ray irradiation of Pt-bis-netropsin-DNA complexes causes specific DNA cleavage at the binding sites, offering a method to study DNA-ligand interactions with high precision (Grokhovsky & Zubarev, 1991).
Impact on DNA Topoisomerase I Activity : Bis-netropsins, including Pt-bis-netropsin, affect the function of mammalian DNA topoisomerase I, showing potential for antitumor and antiviral applications. These compounds inhibit the enzyme's binding to DNA and induce specific DNA strand cleavage (Wang et al., 1997).
properties
IUPAC Name |
4-[(2-aminoacetyl)amino]-N-[5-[3-(dimethylamino)propylcarbamoyl]-1-propylpyrrol-3-yl]-1-propylpyrrole-2-carboxamide;azane;nitric acid;platinum(2+);dinitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H37N7O3.2HNO3.2NO3.2H3N.Pt/c2*1-5-9-29-16-18(13-19(29)22(32)25-8-7-11-28(3)4)27-23(33)20-12-17(26-21(31)14-24)15-30(20)10-6-2;4*2-1(3)4;;;/h2*12-13,15-16H,5-11,14,24H2,1-4H3,(H,25,32)(H,26,31)(H,27,33);2*(H,2,3,4);;;2*1H3;/q;;;;2*-1;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRICQDIIIWVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82N20O18Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pt-Bis-netropsin | |
CAS RN |
132642-25-2 | |
Record name | Pt-Bis-netropsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132642252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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